2,3-Dichloro-4-fluorobenzodifluoride
Overview
Description
2,3-Dichloro-4-fluorobenzodifluoride is an organic compound that belongs to the family of aromatic chemicals. It has the molecular formula C7H3Cl2F3 and a molecular weight of 215 g/mol . This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with two additional fluorine atoms forming a difluoride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-fluorobenzodifluoride typically involves the halogenation of a suitable benzene derivative. One common method is the chlorination and fluorination of benzotrifluoride derivatives. The reaction conditions often include the use of halogenating agents such as chlorine and fluorine gases, along with catalysts like iron or aluminum chloride to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process generally includes the following steps:
Chlorination: Benzotrifluoride is treated with chlorine gas in the presence of a catalyst.
Fluorination: The chlorinated product is then reacted with fluorine gas under controlled conditions to introduce the fluorine atoms.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-fluorobenzodifluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with hydroxyl or alkoxy groups.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce nitro or sulfonic groups into the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while electrophilic substitution with nitric acid can produce nitro derivatives .
Scientific Research Applications
2,3-Dichloro-4-fluorobenzodifluoride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique halogenated structure.
Medicine: It serves as a precursor for the development of new drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-fluorobenzodifluoride involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cell membrane receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzotrifluoride: Similar in structure but lacks the fluorine atom on the benzene ring.
2,3-Dichloro-4-fluorobenzotrifluoride: Contains an additional fluorine atom compared to 2,3-Dichloro-4-fluorobenzodifluoride.
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This unique structure makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of halogenated compounds .
Properties
IUPAC Name |
2,3-dichloro-1-(difluoromethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVUPPLXMAMTLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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